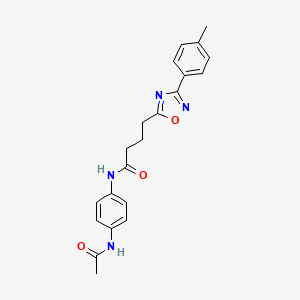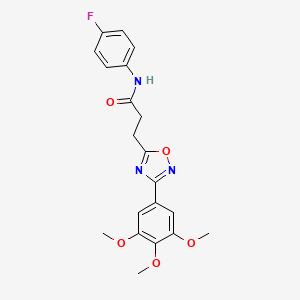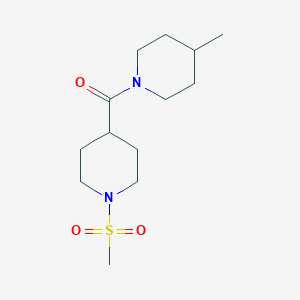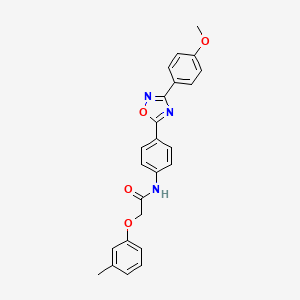
N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant properties by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit COX-2 and NF-κB makes it a promising candidate for the treatment of various diseases. However, one limitation is the lack of in vivo studies, which limits our understanding of its pharmacokinetics and toxicity.
Future Directions
There are several future directions for the study of N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of analogs with improved pharmacokinetic and toxicity profiles. Another direction is the study of its potential as a therapeutic agent for the treatment of various diseases in vivo. Additionally, the mechanism of action of this compound can be further elucidated through the study of its interactions with specific enzymes and signaling pathways involved in inflammation and cancer.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-acetamidophenol and p-tolylglyoxal with butanoyl chloride in the presence of triethylamine and pyridine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form the final compound.
Scientific Research Applications
N-(4-acetamidophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-6-8-16(9-7-14)21-24-20(28-25-21)5-3-4-19(27)23-18-12-10-17(11-13-18)22-15(2)26/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGBIZGPLNVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)










